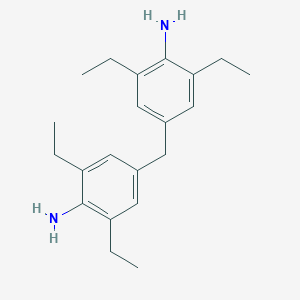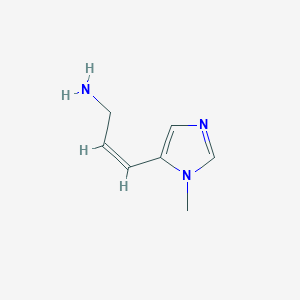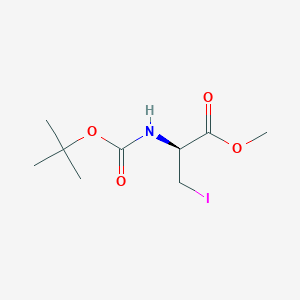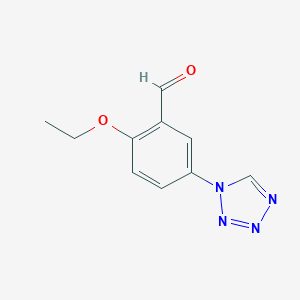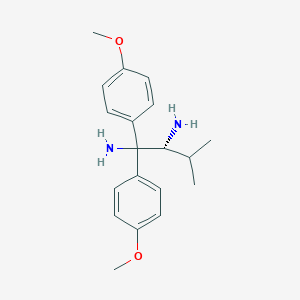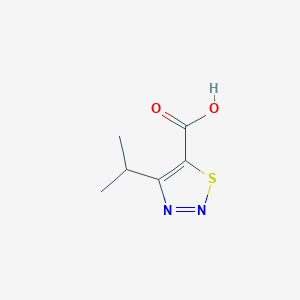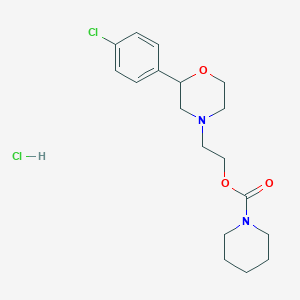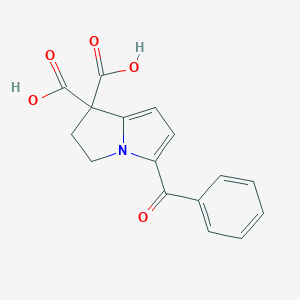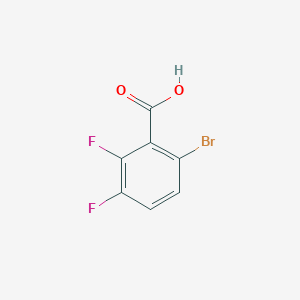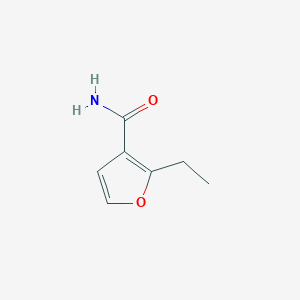
2-Ethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylfuran-3-carboxamide, also known as EFCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFCA is a furan derivative that has been synthesized using different methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of 2-Ethylfuran-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. 2-Ethylfuran-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 2-Ethylfuran-3-carboxamide has also been shown to modulate the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in the regulation of cell growth and differentiation.
Effets Biochimiques Et Physiologiques
2-Ethylfuran-3-carboxamide has been shown to have anti-inflammatory and analgesic effects, which are likely due to its inhibition of COX-2 activity. 2-Ethylfuran-3-carboxamide has also been shown to inhibit the growth of cancer cells, which may be due to its modulation of the MAPK signaling pathway. In addition, 2-Ethylfuran-3-carboxamide has been shown to have potential applications in agriculture as a plant growth regulator and as a pesticide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Ethylfuran-3-carboxamide in lab experiments is that it is relatively easy to synthesize using the methods described above. Another advantage is that it has been extensively studied for its potential applications in various fields. However, one limitation of using 2-Ethylfuran-3-carboxamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Orientations Futures
There are several future directions for research on 2-Ethylfuran-3-carboxamide. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is to study its potential applications in agriculture, particularly as a plant growth regulator and as a pesticide. Finally, 2-Ethylfuran-3-carboxamide could be studied for its potential use in the synthesis of polymers and as a solvent, which could have applications in materials science.
Méthodes De Synthèse
2-Ethylfuran-3-carboxamide can be synthesized using different methods, including the reaction of 2-ethylfuran with chloroacetyl chloride and ammonia in the presence of a catalyst. Another method involves the reaction of 2-ethylfuran with chloroacetic acid and triethylamine, followed by the reaction with ammonia. The yield of 2-Ethylfuran-3-carboxamide using these methods has been reported to be around 70-80%.
Applications De Recherche Scientifique
2-Ethylfuran-3-carboxamide has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-Ethylfuran-3-carboxamide has been shown to have anti-inflammatory and analgesic effects. 2-Ethylfuran-3-carboxamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. In agriculture, 2-Ethylfuran-3-carboxamide has been studied for its potential use as a plant growth regulator and as a pesticide. In materials science, 2-Ethylfuran-3-carboxamide has been studied for its potential use in the synthesis of polymers and as a solvent.
Propriétés
Numéro CAS |
189330-22-1 |
|---|---|
Nom du produit |
2-Ethylfuran-3-carboxamide |
Formule moléculaire |
C7H9NO2 |
Poids moléculaire |
139.15 g/mol |
Nom IUPAC |
2-ethylfuran-3-carboxamide |
InChI |
InChI=1S/C7H9NO2/c1-2-6-5(7(8)9)3-4-10-6/h3-4H,2H2,1H3,(H2,8,9) |
Clé InChI |
YXFYGZURGFZBAH-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CO1)C(=O)N |
SMILES canonique |
CCC1=C(C=CO1)C(=O)N |
Synonymes |
3-Furancarboxamide,2-ethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dihydrofuro[3,2-c]pyridine](/img/structure/B67943.png)
![5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B67949.png)

![Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B67954.png)
![1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B67956.png)
